Binding Affinity: D-Homophenylalanine vs. D-Phenylalanine
In a direct head-to-head comparison within the same peptide scaffold (CLRFT), replacing D-phenylalanine with D-homophenylalanine altered the binding affinity for the target CMG2 protein. The D-homophenylalanine analog exhibited a Kd of 74.0 ± 10.0 µM, which is a 2.4-fold decrease in affinity compared to the D-phenylalanine analog's Kd of 31.0 ± 2.9 µM [1]. This demonstrates that the extended side chain of homophenylalanine provides a distinctly different, and not merely additive, interaction profile, which can be leveraged to fine-tune target engagement [1].
| Evidence Dimension | Binding Affinity (Kd) to CMG2 Protein |
|---|---|
| Target Compound Data | Kd = 74.0 ± 10.0 µM (for D-homophenylalanine analog) |
| Comparator Or Baseline | D-phenylalanine analog: Kd = 31.0 ± 2.9 µM |
| Quantified Difference | 2.4-fold lower affinity |
| Conditions | MicroScale Thermophoresis (MST) assay, CLRFT peptide scaffold |
Why This Matters
This quantifies the functional consequence of the extended side chain, proving that D-homophenylalanine is not a bioisostere for D-phenylalanine, and its use can rationally modulate target affinity for lead optimization.
- [1] Figure 3. MST analysis of the affinity of CLRFT analogues containing the illustrated non-natural phenylalanine derivatives in place of phenylalanine. *Scientific Reports*, 2017. View Source
